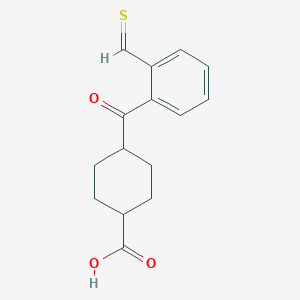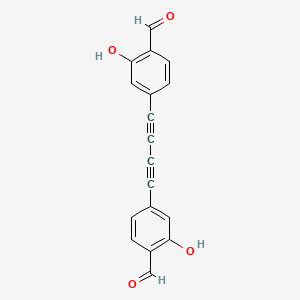
cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C15H16O3S . This compound is characterized by the presence of a cyclohexane ring substituted with a thioformylbenzoyl group and a carboxylic acid group. It is primarily used in research settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile under controlled temperature and pressure conditions.
Introduction of the Thioformylbenzoyl Group: The thioformylbenzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with thiol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. The major product formed is the corresponding alcohol or thiol.
Substitution: Substitution reactions can occur at the benzoyl group, where the thioformyl group can be replaced by other functional groups such as halogens or alkyl groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, Lewis acids or bases.
Aplicaciones Científicas De Investigación
Chemistry: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and as a precursor for the development of new materials.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate the mechanisms of various biochemical pathways.
Medicine: Although not widely used in clinical settings, cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid has potential applications in drug discovery and development. It is studied for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thioformyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
cis-4-(2-Thiomethylbenzoyl)cyclohexanecarboxylic acid: This compound has a similar structure but with a thiomethyl group instead of a thioformyl group. It exhibits different reactivity and biological activity due to the presence of the methyl group.
cis-4-(4-Thioformylbenzoyl)cyclohexanecarboxylic acid: This compound has the thioformyl group at the 4-position of the benzoyl ring. It shows different chemical and biological properties compared to cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid.
Uniqueness: cis-4-(2-Thioformylbenzoyl)cyclohexanecarboxylic acid is unique due to the specific positioning of the thioformyl group, which imparts distinct chemical reactivity and biological activity. This compound’s unique structure allows it to interact with specific molecular targets, making it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C15H16O3S |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
4-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(13-4-2-1-3-12(13)9-19)10-5-7-11(8-6-10)15(17)18/h1-4,9-11H,5-8H2,(H,17,18) |
Clave InChI |
VMFOVRSXUNVDNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)C2=CC=CC=C2C=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)

![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11759489.png)


![6-Chloro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11759504.png)

![[(3-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759511.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2,5-difluorophenyl)methyl]amine](/img/structure/B11759544.png)



